

Pharmacological Profile of L-745,870

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	L-687908			
Cat. No.:	B1234212	Get Quote		

L-745,870, with the chemical name 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, is a potent and selective antagonist of the dopamine D4 receptor.[1] It exhibits high affinity for the human D4 receptor and demonstrates significant selectivity over other dopamine receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of the D4 receptor.[1][2][3]

Binding Affinity

The binding affinity of L-745,870 has been characterized through radioligand binding assays, typically using [3H]spiperone as the radioligand. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.



Receptor Subtype	Binding Affinity (Ki)	Species	Reference
Dopamine D4	0.43 nM	Human	[1][2][3]
Dopamine D2	960 nM	Human	[2][3]
Dopamine D3	2300 nM	Human	[2][3]
5-HT2	Moderate Affinity (IC50 < 300 nM)	Not Specified	[1]
Sigma Sites	Moderate Affinity (IC50 < 300 nM)	Not Specified	[1]
Alpha-Adrenergic Receptors	Moderate Affinity (IC50 < 300 nM)	Not Specified	[1]

Table 1: Binding affinities of L-745,870 for various receptor subtypes.

Functional Activity

L-745,870 acts as an antagonist at the dopamine D4 receptor, effectively blocking the actions of dopamine and other agonists. Its functional activity has been demonstrated in a variety of in vitro assays.

Assay Type	Effect of L-745,870	Cell Line	Reference
Adenylate Cyclase Inhibition	Reverses dopamine- mediated inhibition	hD4HEK and hD4CHO cells	[1]
[35S]GTPyS Binding	Reverses dopamine- mediated stimulation	Not Specified	[1]
Extracellular Acidification Rate	Reverses dopamine- mediated stimulation	Not Specified	[1]
Akt/NF-ĸB and ERK Signaling	Abolishes agonist- mediated stimulation	D4MN9D cells	[4]

Table 2: Functional antagonist activity of L-745,870 at the dopamine D4 receptor.



Experimental Protocols Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound, such as L-745,870, for the dopamine D4 receptor.

- Membrane Preparation:
 - Cells stably expressing the human dopamine D4 receptor are harvested and homogenized in a cold lysis buffer.
 - The homogenate is centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in an appropriate assay buffer.
 - Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).
- Assay Procedure:
 - The assay is performed in a 96-well plate format.
 - To each well, the following are added in order:
 - Membrane preparation (containing a specific amount of protein).
 - A range of concentrations of the unlabeled test compound (e.g., L-745,870).
 - A fixed concentration of a suitable radioligand (e.g., [3H]spiperone).
 - The plate is incubated at a specific temperature for a duration sufficient to reach equilibrium.
- Separation of Bound and Free Radioligand:
 - The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.



- The filters are washed multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Detection and Data Analysis:
 - The radioactivity retained on the filters is measured using a scintillation counter.
 - Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
 - The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This protocol describes a general method to assess the antagonist activity of a compound like L-745,870 on Gαi-coupled receptors, such as the dopamine D4 receptor, by measuring the inhibition of forskolin-stimulated cAMP accumulation.

- Cell Culture and Plating:
 - Cells stably expressing the human dopamine D4 receptor are cultured and seeded into 96-well plates.
- Assay Procedure:
 - The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cells are then treated with a fixed concentration of forskolin (to stimulate adenylate cyclase and increase cAMP levels) in the presence of varying concentrations of the test compound (L-745,870).

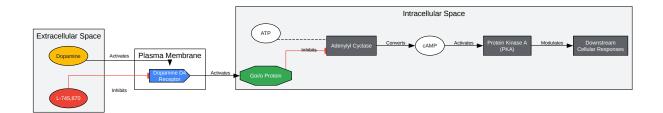


- A dopamine D4 receptor agonist is added to inhibit the forskolin-stimulated cAMP production.
- The plate is incubated for a specific time at a controlled temperature.
- Cell Lysis and cAMP Measurement:
 - The reaction is terminated, and the cells are lysed.
 - The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis:
 - A standard curve is generated using known concentrations of cAMP.
 - The amount of cAMP in each sample is determined from the standard curve.
 - The ability of the test compound to reverse the agonist-induced inhibition of forskolinstimulated cAMP accumulation is plotted against the concentration of the test compound.
 - The IC50 value, representing the concentration of the antagonist that restores 50% of the maximal forskolin-stimulated cAMP level, is determined by non-linear regression.

Signaling Pathways and Experimental Workflows Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [6] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). The D4 receptor can also signal through other pathways, including the Akt/NF-κB and ERK pathways.[4] L-745,870, as a D4 receptor antagonist, blocks these signaling cascades by preventing the binding of dopamine.





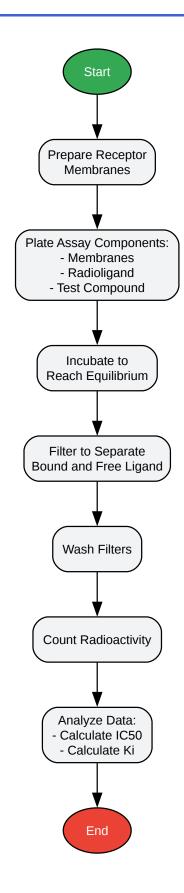
Click to download full resolution via product page

Caption: Dopamine D4 receptor signaling pathway and the inhibitory effect of L-745,870.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound.





Click to download full resolution via product page

Caption: A generalized workflow for a competitive radioligand binding assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 Wikipedia [en.wikipedia.org]
- 6. The dopamine D4 receptor, the ultimate disordered protein PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of L-745,870]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234212#pharmacological-profile-of-l-687908]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com